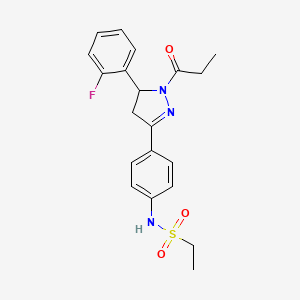

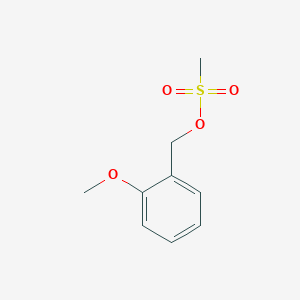

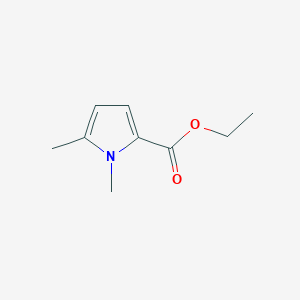

![molecular formula C18H18N4OS B2406034 2-(methylsulfanyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide CAS No. 2097926-35-5](/img/structure/B2406034.png)

2-(methylsulfanyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(methylsulfanyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide is a chemical compound that has gained interest in scientific research due to its potential use as a therapeutic agent. This compound is a member of the pyrazole family and has been found to exhibit promising properties in various studies.

Scientific Research Applications

Synthesis and Molecular Docking

A study focused on the synthesis of novel pyridine and fused pyridine derivatives, including structures akin to 2-(methylsulfanyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide. These compounds were evaluated for their binding energies towards GlcN-6-P synthase, showing moderate to good interactions. Additionally, the newly synthesized compounds demonstrated antimicrobial and antioxidant activities, indicating their potential for therapeutic applications (Flefel et al., 2018).

Antimicrobial Evaluation

Another research aspect includes the synthesis of thienopyrimidine derivatives, revealing their pronounced antimicrobial activity. This suggests the chemical structure of 2-(methylsulfanyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide could be leveraged in the development of new antimicrobial agents, highlighting its significance in combating microbial resistance (Bhuiyan et al., 2006).

Anticancer Activity

Moreover, the potential use of related compounds in cancer imaging has been explored. The synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, for example, suggests the possibility of using structurally similar compounds as PET imaging agents for B-Raf(V600E) mutations in cancers, indicating a valuable research avenue for diagnostic purposes (Wang et al., 2013).

Iron(II) Complex Formation

Research on iron(II) complexes with ligands like 4-(methylsulfanyl)-2,6-di(pyrazol-1-yl)pyridine, related to the compound of interest, shows a subtle interplay between spin-crossover and crystallographic phase changes. Such studies contribute to our understanding of molecular electronics and materials science, potentially leading to applications in memory storage and sensors (Cook et al., 2015).

properties

IUPAC Name |

2-methylsulfanyl-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4OS/c1-24-17-7-3-2-6-16(17)18(23)20-9-10-22-13-15(12-21-22)14-5-4-8-19-11-14/h2-8,11-13H,9-10H2,1H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSHJTPJTQYMMAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(methylsulfanyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

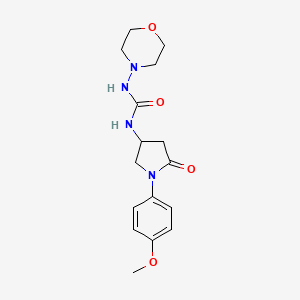

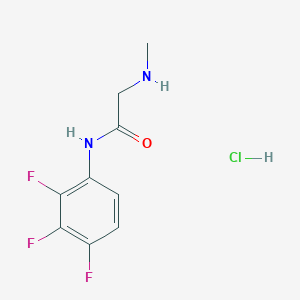

![2-Chloro-N-[3-(difluoromethoxy)cyclopentyl]propanamide](/img/structure/B2405953.png)

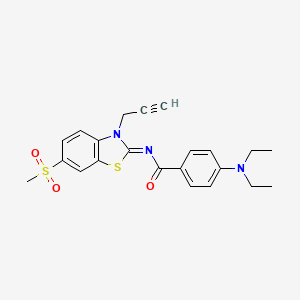

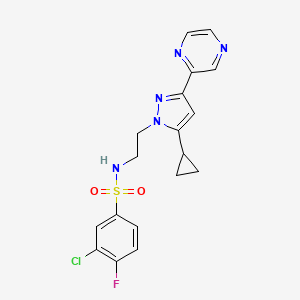

![N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2405956.png)

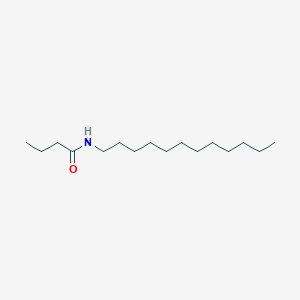

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-2-amine](/img/structure/B2405960.png)